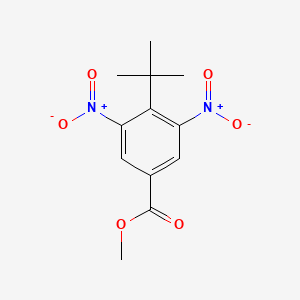

Methyl 4-tert-butyl-3,5-dinitrobenzoate

Description

Contextualization within Organic Chemistry and Nitroaromatic Compound Research

The study of Methyl 4-tert-butyl-3,5-dinitrobenzoate is rooted in the broader fields of organic chemistry and nitroaromatic compound research. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO2) attached to an aromatic ring. wikipedia.org

The history of dinitroaromatic chemistry is connected to the development of synthetic dyes and explosives. nih.gov The nitration of aromatic compounds, a key process for synthesizing these molecules, has been a fundamental reaction in organic chemistry since the 19th century. nih.govbritannica.com Compounds like dinitrotoluene and dinitrobenzene became important intermediates in the chemical industry. The electron-withdrawing nature of the nitro group makes these compounds useful in various chemical transformations. nih.govnih.gov

The ester group (—COOR) is another important functional group in organic chemistry. When attached to an aromatic system, an ester group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. The presence of an ester can influence the chemical reactivity of the aromatic ring and provide a site for further chemical modification, such as hydrolysis or reduction.

Academic Relevance of Bulky Substituents (e.g., tert-Butyl) in Organic Molecules

The tert-butyl group [—C(CH3)3] is a sterically demanding substituent that plays a significant role in dictating the properties and reactivity of organic molecules.

Steric effects arise from the spatial arrangement of atoms within a molecule. Bulky substituents like the tert-butyl group can hinder the approach of reagents to a reaction site, thereby slowing down or preventing a reaction. numberanalytics.com In the case of electrophilic aromatic substitution, a tert-butyl group can disfavor substitution at the ortho positions due to steric hindrance. stackexchange.com This steric bulk can also influence the conformation of the molecule by restricting bond rotation, which in turn can affect its chemical and physical properties. researchgate.netnih.gov

Current Research Landscape for Dinitrobenzoate Esters

Research into dinitrobenzoate esters continues to be an active area. These compounds are often used as derivatives for the identification and characterization of alcohols. researchgate.netelectronicsandbooks.com Recent studies have also explored the biological activities of dinitrobenzoate derivatives, with some showing potential antifungal properties. researchgate.net Furthermore, dinitrobenzoate ligands are used in the synthesis of coordination complexes with interesting structural and thermal properties. mdpi.com The reactivity of the nitro groups in these esters also makes them valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgmedchemexpress.com

Structure

3D Structure

Properties

CAS No. |

61544-78-3 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

methyl 4-tert-butyl-3,5-dinitrobenzoate |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)10-8(13(16)17)5-7(11(15)20-4)6-9(10)14(18)19/h5-6H,1-4H3 |

InChI Key |

VPPPGGOGBHVDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

Established Synthetic Pathways from 3,5-Dinitrobenzoic Acid Precursors

The traditional synthesis of Methyl 4-tert-butyl-3,5-dinitrobenzoate is not typically initiated from 3,5-Dinitrobenzoic acid itself, but rather from a precursor that incorporates the tert-butyl group prior to nitration and esterification. The logical and established pathway involves two key transformations: the nitration of a substituted benzoic acid followed by an esterification reaction.

Esterification Reactions and Catalytic Systems for Benzoate (B1203000) Esters

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-tert-butyl-3,5-dinitrobenzoic acid. The most common and well-established method for this type of transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

A direct analogue is the synthesis of methyl 3,5-dinitrobenzoate (B1224709), which is prepared by refluxing 3,5-dinitrobenzoic acid in methanol (B129727) with sulfuric acid as the catalyst. prepchem.com The reaction proceeds for several hours to yield the desired ester upon cooling and precipitation. prepchem.com

Alternative catalytic systems have been developed for esterification, particularly for sensitive or sterically hindered substrates. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This approach converts the carboxylic acid into a more reactive intermediate, facilitating the attack by the alcohol under milder conditions than traditional Fischer esterification. jocpr.com For sterically hindered acids like 3,5-di-tert-butyl-4-hydroxybenzoic acid, ion-exchange resins have also been employed as recyclable, non-corrosive catalysts. google.com

| Catalyst System | Reactants | Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid, Methanol | Reflux, several hours | Classic Fischer esterification; requires excess alcohol. prepchem.com |

| DCC / DMAP | Carboxylic Acid, Alcohol | Room temperature | Milder conditions; suitable for sensitive substrates. jocpr.com |

| Ion-Exchange Resin | Carboxylic Acid, Alcohol | 110-150 °C | Recyclable, non-corrosive catalyst. google.com |

| p-Toluenesulfonic acid | Carboxylic Acid, Methanol | Reflux, 8-14 hours | Effective for hindered benzoic acids. google.com |

Nitration Strategies for Substituted Benzoic Acid Precursors

The precursor, 4-tert-butyl-3,5-dinitrobenzoic acid, is synthesized via the electrophilic aromatic substitution of 4-tert-butylbenzoic acid. The directing effects of the substituents on the benzene (B151609) ring are crucial. The carboxylic acid group is a deactivating meta-director, while the tert-butyl group is an activating ortho-, para-director. In this case, the positions ortho to the carboxylic acid (and meta to the tert-butyl group) are positions 3 and 5, which are strongly activated for nitration.

The standard and most effective method for this dinitration is the use of a mixed acid system, typically a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. ontosight.ai The reaction is highly exothermic and requires careful temperature control. orgsyn.org The synthesis of 3,5-dinitrobenzoic acid from benzoic acid serves as a foundational example of this strategy, achieving high yields under these conditions. orgsyn.orgwikipedia.org

| Nitrating Agent | Substrate Example | Conditions | Product |

| HNO₃ / H₂SO₄ | Benzoic Acid | 70-90 °C | 3,5-Dinitrobenzoic Acid orgsyn.org |

| Fuming HNO₃ / H₂SO₄ | Benzoic Acid | < 45 °C, then heated | 3,5-Dinitrobenzoic Acid orgsyn.org |

| Acetyl nitrate | Boc-protected aminobenzenes | - | Mono- and dinitrated products researchgate.net |

| HNO₃ / Ac₂O | Methyl 3-methylbenzoate | - | 5-methyl-2-nitrobenzoic acid researchgate.net |

Development of Novel and Optimized Synthesis Protocols

Research into the synthesis of dinitrobenzoates has evolved to include methods that are more efficient, safer, and environmentally friendly, aligning with the principles of green chemistry.

Investigation of Green Chemistry Approaches in Dinitrobenzoate Synthesis

A significant advancement in the synthesis of dinitrobenzoate esters is the use of microwave-assisted organic synthesis (MAOS). sciepub.comhansshodhsudha.com Conventional methods for preparing 3,5-dinitrobenzoate derivatives often involve long reaction times and significant energy consumption. sciepub.com Microwave-assisted protocols dramatically reduce the reaction time from hours to minutes. sciepub.com For instance, the direct treatment of 3,5-dinitrobenzoic acid and an alcohol with a few drops of concentrated sulfuric acid in a microwave oven at approximately 70°C can be completed in just 5 minutes. hansshodhsudha.comsciepub.com This method is not only faster but also enhances energy efficiency, requires smaller quantities of reagents, and reduces chemical waste and exposure to hazardous substances. sciepub.comresearchgate.net

| Method | Reaction Time | Energy Input | Reagent Use | Waste Generation |

| Conventional Heating | 15-60 minutes | High | Standard | Standard |

| Microwave-Assisted | ~5 minutes | Low | Reduced | Reduced sciepub.comsciepub.com |

Exploration of Alternative Reactants and Reaction Conditions

To circumvent the use of harsh and corrosive acid catalysts like sulfuric acid in esterification, alternative reagents have been explored. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to be an effective coupling reagent for the esterification of carboxylic acids with alcohols. researchgate.net This method often proceeds under milder conditions and can reduce the formation of by-products associated with strong acid catalysis.

For nitration reactions, alternatives to the potent mixed-acid system are sought to improve safety and selectivity. A mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) has been developed as a greener nitrating process for some substrates, offering high selectivity. researchgate.net Acetyl nitrate, formed in situ from nitric acid and acetic anhydride, is another effective reagent for the nitration of certain protected aromatic compounds. researchgate.net

Characterization of Synthetic Intermediates and Reaction Byproducts

The primary synthetic intermediate in the preparation of this compound is 4-tert-butyl-3,5-dinitrobenzoic acid . The characterization of this intermediate is essential to confirm its structure before proceeding to the final esterification step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Potential byproducts in the nitration step could include mononitrated species (e.g., 4-tert-butyl-3-nitrobenzoic acid) if the reaction does not go to completion, or other isomers, although the directing effects of the existing substituents make the 3,5-dinitro product heavily favored. The esterification step is typically a clean reaction, with the main potential impurity being the unreacted starting carboxylic acid. Purification is generally achieved through recrystallization, and product purity is confirmed by measuring the melting point and using chromatographic techniques like Thin-Layer Chromatography (TLC). prepchem.com

Scale-Up Considerations for Laboratory Research

Transitioning the synthesis of this compound from a bench-top procedure to a larger laboratory scale necessitates careful consideration of several critical factors to ensure safety, efficiency, and reproducibility. The inherent nature of the likely synthetic steps, primarily aromatic nitration followed by esterification, presents specific challenges that must be addressed.

A probable synthetic route involves the nitration of 4-tert-butylbenzoic acid to yield 4-tert-butyl-3,5-dinitrobenzoic acid, which is subsequently esterified with methanol to produce the final product. The nitration step is particularly hazardous due to its highly exothermic nature and the use of strong, corrosive acids.

Key considerations for scale-up include:

Thermal Management: The nitration of aromatic compounds is a significantly exothermic process. numberanalytics.comresearchgate.net Inadequate heat dissipation on a larger scale can lead to a rapid increase in temperature, potentially causing a runaway reaction with risks of explosion and the formation of hazardous byproducts. researchgate.netnumberanalytics.com When moving to larger reaction vessels, the surface-area-to-volume ratio decreases, making heat removal less efficient. Therefore, robust cooling systems, such as an ice bath or a cryostat, are essential. Continuous monitoring of the internal reaction temperature is crucial.

Reagent Addition and Mixing: The rate of addition of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) must be carefully controlled. researchgate.net Slow, dropwise addition allows for better temperature management. Inefficient mixing can create localized "hot spots" and areas of high reactant concentration, increasing the risk of side reactions and thermal runaway. researchgate.net For larger volumes, mechanical overhead stirrers are generally required to ensure homogeneous mixing throughout the reaction vessel.

Choice of Reaction Vessel: The reaction vessel must be able to withstand the corrosive nature of the reagents and allow for efficient heat transfer. Jacketed glass reactors are often employed for kilogram-scale laboratory synthesis as they permit the circulation of a cooling fluid to maintain the desired temperature. The material of the reactor and associated equipment should be carefully selected for compatibility with the strong acids used.

Work-up and Purification: Quenching the reaction by pouring the acidic mixture onto ice requires careful execution on a larger scale to manage the heat generated during dilution. The isolation of the product, likely through filtration, needs to be performed with appropriate equipment to handle larger quantities of solids and liquids. Subsequent purification steps, such as recrystallization, will require larger volumes of solvents and suitably sized apparatus.

Safety Protocols: A thorough hazard analysis should be conducted before any scale-up is attempted. This includes understanding the thermal stability of all reactants, intermediates, and the final product. researchgate.net The use of personal protective equipment (PPE), such as acid-resistant gloves, aprons, and face shields, is mandatory. The reaction should be carried out in a well-ventilated fume hood, and emergency preparedness measures, including access to appropriate fire extinguishers and chemical spill kits, must be in place.

A summary of key parameters to consider during the scale-up process is presented in the table below.

| Parameter | Small-Scale (grams) | Large-Scale (kilograms) | Considerations for Scale-Up |

| Heat Dissipation | High surface-area-to-volume ratio, simple ice bath | Low surface-area-to-volume ratio, requires efficient cooling | Use of jacketed reactors, cryostats; monitor internal temperature closely. numberanalytics.comresearchgate.net |

| Reagent Addition | Manual addition via pipette or dropping funnel | Controlled addition via pump or pressure-equalizing dropping funnel | Slow, controlled addition is critical to manage exothermicity. researchgate.net |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity to avoid localized hot spots and concentration gradients. researchgate.net |

| Reaction Time | Typically shorter | May need to be adjusted based on heat transfer efficiency | Monitor reaction progress closely (e.g., by TLC or HPLC). |

| Work-up | Manual pouring onto ice | Staged quenching, potentially using a reverse quench | Manage heat of dilution and potential for splashing. |

| Safety | Standard laboratory PPE | Enhanced PPE, blast shield, remote monitoring capabilities | Conduct a thorough risk assessment; consider inherently safer technologies like flow chemistry. acs.orgrsc.org |

By carefully addressing these considerations, the laboratory-scale synthesis of this compound can be scaled up with a greater degree of safety and control.

Advanced Spectroscopic and Crystallographic Investigations of Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 4-tert-butyl-3,5-dinitrobenzoate, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

The ¹H and ¹³C NMR spectra of this compound are characterized by a set of distinct signals corresponding to the aromatic, tert-butyl, and methyl ester moieties. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two nitro groups are powerful electron-withdrawing groups, which deshield the nearby aromatic protons and carbons, shifting their signals to a lower field (higher ppm). Conversely, the tert-butyl group is a weak electron-donating group.

¹H NMR Spectrum: The proton NMR spectrum is relatively simple, displaying three distinct singlets, indicative of the molecule's symmetry.

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They appear as a single signal, a singlet, in the downfield region of the spectrum. The strong deshielding effect of the adjacent nitro groups and the ester functionality is expected to shift this signal significantly.

tert-Butyl Protons: The nine protons of the tert-butyl group are also equivalent and give rise to a sharp singlet. This signal is typically found in the aliphatic region of the spectrum.

Methyl Ester Protons: The three protons of the methyl group of the ester functionality appear as a singlet, with a chemical shift characteristic of a methyl group attached to an oxygen atom of an ester.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Carbonyl Carbon (C=O): This carbon typically appears at the lowest field in the spectrum, a characteristic feature of ester carbonyl groups.

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons directly bonded to the nitro groups (C-3, C-5) are significantly deshielded. The carbon attached to the ester group (C-1) and the carbon bearing the tert-butyl group (C-4) also have characteristic shifts. The two aromatic carbons bonded to hydrogen (C-2, C-6) appear at a higher field relative to the other substituted aromatic carbons.

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are readily identified in the aliphatic region.

Methyl Ester Carbon: The carbon of the ester's methyl group appears at a characteristic upfield position.

Due to the absence of adjacent, non-equivalent protons, no significant proton-proton spin-spin coupling is observed in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Click to view interactive data table

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~8.9 - 9.1 | ~125 - 127 |

| tert-Butyl (CH₃) | ~1.4 - 1.5 | ~30 - 32 |

| Methyl Ester (OCH₃) | ~4.0 - 4.1 | ~53 - 54 |

| C-1 | - | ~130 - 132 |

| C-3, C-5 | - | ~148 - 150 |

| C-4 | - | ~155 - 157 |

| tert-Butyl (Quaternary C) | - | ~36 - 38 |

| Carbonyl (C=O) | - | ~162 - 164 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, several two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks would be expected in the COSY spectrum, as there are no vicinal or geminal proton-proton couplings. This confirms that the aromatic, tert-butyl, and methyl protons are all isolated spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for definitively assigning the carbon signals. Expected correlations would be observed between:

The aromatic proton signal and the C-2/C-6 carbon signal.

The tert-butyl proton signal and the methyl carbons of the tert-butyl group.

The methyl ester proton signal and the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This technique allows for the connection of the isolated spin systems. Key expected HMBC correlations include:

The aromatic protons (H-2/H-6) would show correlations to the carbonyl carbon (³J), the carbon bearing the tert-butyl group (C-4, ³J), and the carbons bearing the nitro groups (C-3/C-5, ²J).

The tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group (²J) and to the adjacent aromatic carbons (C-3/C-5, ³J).

The methyl ester protons would show a strong correlation to the carbonyl carbon (³J).

Table 2: Predicted Key HMBC Correlations

Click to view interactive data table

| Proton Signal | Correlating Carbon Signal | Type of Correlation |

| Aromatic (H-2/H-6) | Carbonyl (C=O) | ³JCH |

| Aromatic (H-2/H-6) | C-4 | ³JCH |

| Aromatic (H-2/H-6) | C-3/C-5 | ²JCH |

| Aromatic (H-2/H-6) | C-1 | ²JCH |

| tert-Butyl | Quaternary C | ²JCH |

| tert-Butyl | C-3/C-5 | ³JCH |

| Methyl Ester | Carbonyl (C=O) | ³JCH |

The chemical shifts observed in NMR spectroscopy can be influenced by the choice of solvent. pitt.edu For a polar molecule like this compound, changing the solvent from a non-polar one (like CDCl₃) to a more polar one (like DMSO-d₆) or an aromatic one (like C₆D₆) can induce noticeable changes in the chemical shifts.

Polar Solvents: In polar solvents such as DMSO-d₆, dipole-dipole interactions between the solvent and the solute can lead to changes in the electronic distribution within the molecule, often causing shifts in the proton and carbon resonances compared to those recorded in chloroform.

Aromatic Solvents: Aromatic solvents like benzene-d₆ can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS). nanalysis.com These effects arise from the formation of specific, transient complexes between the planar solvent molecules and the solute. For electron-deficient aromatic rings, like the one in the title compound, the benzene solvent molecule tends to associate with the face of the ring, causing the protons attached to it to experience the magnetic anisotropy of the benzene ring, typically resulting in an upfield shift (lower ppm). cdnsciencepub.com The magnitude of the shift can provide clues about the solute's stereochemistry and electronic distribution. nanalysis.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups.

Nitro Group (NO₂) Vibrations: The two nitro groups give rise to two very strong and characteristic stretching bands in the IR spectrum.

Asymmetric Stretch (νas NO₂): A strong absorption is expected in the range of 1530-1560 cm⁻¹.

Symmetric Stretch (νs NO₂): Another strong band is expected between 1340-1370 cm⁻¹.

Ester Group Vibrations: The methyl ester group is also clearly identifiable.

Carbonyl Stretch (ν C=O): A very strong and sharp band appears in the region of 1720-1740 cm⁻¹, which is characteristic of an ester carbonyl.

C-O Stretches (ν C-O): Two stretching vibrations corresponding to the C-O single bonds of the ester are expected in the 1300-1000 cm⁻¹ region.

tert-Butyl Group Vibrations: This group has characteristic C-H stretching and bending modes.

C-H Stretching: Bands appear in the 2970-2870 cm⁻¹ region.

C-H Bending: A characteristic doublet may be observed around 1390 cm⁻¹ and 1370 cm⁻¹, corresponding to the asymmetric and symmetric deformations of the methyl groups.

Aromatic Ring Vibrations:

Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

Click to view interactive data table

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| Asymmetric Stretch | Nitro (NO₂) | 1530 - 1560 | Strong |

| Symmetric Stretch | Nitro (NO₂) | 1340 - 1370 | Strong |

| Stretch | Carbonyl (C=O) | 1720 - 1740 | Strong |

| Stretch | C-O-C | 1250 - 1300 | Strong |

| Stretch | O-C-C | 1100 - 1150 | Medium |

| Stretch | Aromatic C-H | 3050 - 3100 | Weak |

| Stretch | Aliphatic C-H | 2970 - 2870 | Medium |

| Stretch | Aromatic C=C | 1600 - 1450 | Medium-Weak |

| Bending | tert-Butyl C-H | 1390 & 1370 | Medium |

The conformation of this compound is largely dictated by the steric interactions between the bulky substituents on the aromatic ring. The primary conformational flexibility arises from the rotation of the tert-butyl, nitro, and ester groups around their single bonds to the benzene ring.

Due to significant steric hindrance from the two ortho-nitro groups, both the nitro groups and the tert-butyl group are expected to be twisted out of the plane of the benzene ring to minimize repulsive interactions. scispace.com The ester group may also be slightly twisted. This deviation from planarity can have subtle but measurable effects on the vibrational spectra. For instance, the frequencies of the NO₂ stretching modes can be sensitive to the degree of conjugation with the aromatic ring, which is in turn dependent on the dihedral angle between the NO₂ plane and the ring plane. A greater twist would lead to less conjugation and a potential shift in the stretching frequencies. Similarly, steric compression can influence the C-H bending modes of the tert-butyl group. upenn.edu A detailed analysis of the vibrational spectra, often aided by computational modeling, can therefore provide insights into the preferred rotational conformations of the substituent groups.

X-ray Crystallography and Solid-State Structural Analysis

Based on studies of similar substituted nitrobenzoates, it is anticipated that the molecules will arrange in a manner that maximizes packing efficiency while accommodating the steric hindrance of the tert-butyl group. The crystal lattice is likely to adopt a layered or sheet-like structure, where molecules are linked through various non-covalent interactions. researchgate.net The dynamics of the lattice would be influenced by the thermal motion of the substituent groups, particularly the methyl rotations of the tert-butyl and ester moieties, and the librational motions of the entire molecule.

The solid-state structure of this compound is expected to be stabilized by a network of weak intermolecular interactions.

C—H···O Hydrogen Bonding: A prevalent interaction in the crystals of nitrobenzoate esters is the formation of weak C—H···O hydrogen bonds. nih.gov In the title compound, the aromatic C-H groups and the methyl C-H groups of both the tert-butyl and ester functionalities can act as hydrogen bond donors. The oxygen atoms of the nitro groups and the carbonyl oxygen of the ester group are expected to be the primary hydrogen bond acceptors. These interactions would link adjacent molecules, contributing significantly to the stability of the crystal packing. iucr.org

π-Stacking Interactions: Aromatic rings in nitro-substituted compounds often exhibit π-stacking interactions. mdpi.com The electron-deficient nature of the dinitro-substituted benzene ring in this compound makes it a good candidate for such interactions with neighboring aromatic rings. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å, would likely contribute to the formation of stacked columns or layers within the crystal structure. mdpi.comnih.gov

While specific experimental data for this compound is not available, typical bond lengths and angles for the functional groups can be estimated from related structures.

| Bond/Angle | Expected Value/Range |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C=O (ester) | ~1.20 Å |

| C-O (ester) | ~1.34 Å |

| O-CH₃ (ester) | ~1.44 Å |

| ∠ O-N-O (nitro) | ~125° |

| ∠ C-C=O (ester) | ~125° |

| ∠ C-O-CH₃ (ester) | ~115° |

The conformation of the molecule will be largely determined by the torsional angles between the plane of the benzene ring and the substituent groups. The two nitro groups are expected to be twisted out of the plane of the benzene ring to minimize steric repulsion, with dihedral angles that could range from a few degrees to over 30 degrees. nih.gov Similarly, the methyl ester group will likely exhibit a slight twist relative to the aromatic ring. The bulky tert-butyl group will also influence the local geometry of the benzene ring.

Aromatic nitro compounds are known to exhibit polymorphism, a phenomenon where a substance can exist in more than one crystal form. researchgate.net Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure, leading to different packing arrangements and intermolecular interactions. For this compound, it is plausible that different polymorphs could be obtained, each with unique physical properties.

Crystal engineering principles can be applied to design and synthesize crystalline materials with desired structures and properties. ias.ac.in By understanding the interplay of intermolecular forces, it may be possible to co-crystallize this compound with other molecules (co-formers) to create novel solid-state architectures with tailored properties. The nitro and ester groups, in particular, offer potential sites for directed intermolecular interactions.

Mass Spectrometry (MS) in Advanced Structural Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The fragmentation of this compound in a mass spectrometer would be expected to follow pathways characteristic of aromatic nitro compounds, esters, and molecules containing a tert-butyl group. researchgate.netmiamioh.edu The molecular ion peak (M⁺˙) would be observed, and its fragmentation would likely proceed through several key steps.

A plausible fragmentation pathway is outlined below:

Loss of a Methyl Radical from the tert-butyl Group: A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z [M-15]⁺. researchgate.net

Loss of the Methoxy Group: Ester fragmentation often involves the loss of the alkoxy group. For the title compound, this would be the loss of a methoxy radical (•OCH₃), leading to a fragment ion at m/z [M-31]⁺.

Loss of a Nitro Group: Aromatic nitro compounds can fragment through the loss of a nitro group (•NO₂), which would produce a fragment at m/z [M-46]⁺. nih.gov

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the [M-15]⁺ ion could subsequently lose a nitro group or the entire ester functionality.

Table of Potential Fragment Ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 282 | [M]⁺˙ |

| 267 | [M - CH₃]⁺ |

| 251 | [M - OCH₃]⁺ |

| 236 | [M - NO₂]⁺ |

| 225 | [M - C₄H₉]⁺ |

| 190 | [M - 2NO₂]⁺ |

It is important to note that rearrangements, such as the McLafferty rearrangement, are also possible for esters, but the absence of a γ-hydrogen on the aromatic ring makes this specific rearrangement unlikely for the primary fragmentation of the molecular ion. boredofstudies.orgwikipedia.org The relative abundance of the fragment ions would provide further information for confirming the structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. In the structural elucidation of this compound, HRMS serves to confirm the molecular formula, C12H14N2O6. nih.gov

The theoretical exact mass of the neutral molecule of this compound is calculated to be 282.08518617 Da. nih.gov HRMS analysis typically involves the ionization of the molecule, resulting in the formation of adducts such as the protonated molecule [M+H]+, the sodiated molecule [M+Na]+, or the ammoniated molecule [M+NH4]+. The high resolving power of the mass spectrometer allows for the differentiation between ions of very similar m/z values, thereby providing unambiguous confirmation of the elemental formula.

By comparing the experimentally measured m/z value with the theoretically calculated value, the mass error can be determined, typically in parts per million (ppm). A low mass error provides strong evidence for the proposed elemental composition. For instance, the predicted m/z for the [M+H]+ adduct of this compound is 283.09245. uni.lu An experimental result in close agreement with this value would validate the assigned molecular formula.

The following table summarizes the predicted high-resolution mass spectrometry data for various adducts of this compound.

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M]+ | C12H14N2O6 | 282.08462 |

| [M+H]+ | C12H15N2O6 | 283.09245 |

| [M+Na]+ | C12H14N2NaO6 | 305.07439 |

| [M+NH4]+ | C12H18N3O6 | 300.11899 |

| [M+K]+ | C12H14N2KO6 | 321.04833 |

| [M-H]- | C12H13N2O6 | 281.07789 |

Data sourced from computational predictions. uni.lu

Mechanistic Studies of Chemical Transformations Involving Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

Reactivity of the Ester Moiety

The ester functional group in Methyl 4-tert-butyl-3,5-dinitrobenzoate is a primary site of chemical reactivity. Its susceptibility to cleavage through hydrolysis and transesterification is significantly influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the tert-butyl group.

Hydrolysis and Transesterification Kinetics and Mechanisms (Acid-Catalyzed, Base-Catalyzed)

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by both acids and bases, each proceeding through distinct mechanisms. Similarly, transesterification, the exchange of the methoxy (B1213986) group with another alcohol, follows comparable catalytic pathways.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the methoxide (B1231860) ion is a rapid process, yielding the carboxylate salt of 4-tert-butyl-3,5-dinitrobenzoic acid. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strong base. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for most esters. The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion.

| Catalyst | General Mechanism | Key Intermediate | Factors Affecting Rate |

| Acid | AAC2 (bimolecular) or AAC1 (unimolecular for hindered esters) | Protonated ester, Tetrahedral intermediate, Acylium ion (AAC1) | Steric hindrance, Electronic effects of substituents, Acid strength |

| Base | BAC2 (bimolecular) | Tetrahedral intermediate | Steric hindrance, Electronic effects of substituents, Base strength |

Transesterification: The mechanisms for acid- and base-catalyzed transesterification are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. rsc.org In the acid-catalyzed process, the incoming alcohol attacks the protonated ester. rsc.org In the base-catalyzed reaction, an alkoxide ion, generated by the deprotonation of the alcohol, serves as the potent nucleophile. rsc.org The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. rsc.org

Influence of Substituents on Ester Reactivity (Hammett Correlations)

The electronic influence of the substituents on the aromatic ring plays a crucial role in determining the rate of hydrolysis of the ester moiety. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this effect, where 'k' is the rate constant for the substituted benzoate (B1203000), 'k₀' is the rate constant for the unsubstituted benzoate, 'σ' is the substituent constant (a measure of the electronic effect of the substituent), and 'ρ' (rho) is the reaction constant (a measure of the sensitivity of the reaction to substituent effects). wikipedia.orgmsudenver.edu

For the alkaline hydrolysis of benzoate esters, the reaction is facilitated by electron-withdrawing groups that stabilize the developing negative charge in the transition state of the rate-determining step (the attack of the hydroxide ion). wikipedia.orgmsudenver.edu Consequently, the reaction constant (ρ) for this reaction is positive. For the alkaline hydrolysis of ethyl benzoates in an ethanol-water mixture, a ρ value of +2.498 has been reported. wikipedia.org

In the case of this compound, the two nitro groups are powerful electron-withdrawing substituents. The Hammett substituent constant (σ) for a meta-nitro group is +0.71 and for a para-nitro group is +0.78. Although a specific Hammett plot including the 4-tert-butyl-3,5-dinitro substitution pattern is not available, the additive effect of two nitro groups would result in a significantly large positive Σσ value. This large positive Σσ value, coupled with the positive ρ value for alkaline hydrolysis, predicts a substantially faster hydrolysis rate for this compound compared to methyl benzoate.

The tert-butyl group at the 4-position is generally considered to be weakly electron-donating through induction and hyperconjugation, with a σp value of -0.20. However, its electronic contribution is likely overshadowed by the potent electron-withdrawing effects of the two nitro groups. The primary influence of the tert-butyl group in this context is likely to be steric hindrance around the ester functionality, which could potentially counteract the electronic acceleration to some extent.

| Substituent | Position | σ Value (approx.) | Expected Effect on Alkaline Hydrolysis Rate |

| -NO₂ | 3 (meta) | +0.71 | Increase |

| -NO₂ | 5 (meta) | +0.71 | Increase |

| -C(CH₃)₃ | 4 (para) | -0.20 | Decrease (electronically), Decrease (sterically) |

Reactions Involving the Aromatic Nitro Groups

The two nitro groups on the aromatic ring of this compound render the ring highly electron-deficient, making it susceptible to nucleophilic attack and reduction.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-poor nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. While the methyl ester itself is not a typical leaving group in SNAr reactions, the nitro groups strongly activate the ring towards attack. If a suitable leaving group were present at an ortho or para position relative to a nitro group, substitution would be highly favorable.

In the absence of a better leaving group, under forcing conditions, it is conceivable that a strong nucleophile could attack one of the carbons bearing a nitro group, potentially leading to its displacement. However, a more likely scenario for nucleophilic attack on the ring of a dinitrobenzoate is the formation of a stable Meisenheimer complex. Studies on the alkaline hydrolysis of methyl 3,5-dinitrobenzoate (B1224709) in DMSO/water mixtures have shown evidence for the competitive attack of the hydroxide ion at both the carbonyl carbon and the aromatic ring, leading to the formation of a colored Meisenheimer complex. researchgate.net This intermediate is a resonance-stabilized σ-complex.

The general mechanism for an SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitro groups.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. The presence of two nitro groups in this compound would significantly stabilize the Meisenheimer complex, thereby facilitating the reaction.

Reduction Reactions of Nitro Groups to Amines

The nitro groups of this compound can be reduced to amino groups, a transformation of significant synthetic utility. The reduction of dinitro aromatic compounds can proceed in a stepwise manner, and achieving selectivity for the reduction of one nitro group over the other can be challenging.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). Catalytic hydrogenation using H₂/Pt in acetic acid is a recommended method for the reduction of dinitro aromatic compounds to their corresponding diamines with good yield and purity. nih.gov Palladium on charcoal (Pd/C) is also a very effective catalyst for this transformation. nih.gov

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl).

Transfer Hydrogenation: This method utilizes a source of hydrogen other than H₂ gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C).

Chemical Reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for the reduction of nitro groups. nih.gov

The selective reduction of one nitro group in a dinitro compound is often influenced by steric and electronic factors. In asymmetrically substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. Given the symmetrical nature of the nitro groups in this compound relative to the ester group, achieving selective mono-reduction would likely require careful control of reaction conditions, such as the choice of reducing agent, stoichiometry, temperature, and reaction time. The complete reduction would yield methyl 4-tert-butyl-3,5-diaminobenzoate.

| Reducing Agent | Typical Conditions | Product |

| H₂/Catalyst (Pt, Pd, Ni) | H₂ gas, solvent (e.g., ethanol, acetic acid) | Methyl 4-tert-butyl-3,5-diaminobenzoate |

| Metal/Acid (Sn/HCl, Fe/HCl) | Acidic aqueous solution | Methyl 4-tert-butyl-3,5-diaminobenzoate |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Methyl 4-tert-butyl-3,5-diaminobenzoate |

Electron Transfer Processes and Radical Anion Formation

The highly electron-deficient nature of the dinitroaromatic system in this compound makes it an excellent electron acceptor. It can readily undergo single-electron transfer (SET) processes to form a stable radical anion.

The formation of the radical anion can be achieved through various methods, including electrochemical reduction or chemical reduction with a suitable one-electron donor. Cyclic voltammetry studies of dinitrobenzene isomers have shown that they undergo two successive one-electron reductions to form the radical anion and then the dianion.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical anions. ESR studies of the radical anion of 3,5-dinitrobenzoic acid, a closely related compound, have been reported. msudenver.edu These studies reveal that the unpaired electron is delocalized over the entire aromatic system, with significant spin density on the two nitrogen atoms of the nitro groups. The ESR spectrum of the 3,5-dinitrobenzoate radical anion shows hyperfine coupling to the nitrogen nuclei and the aromatic protons. Interestingly, the spectra can exhibit line-width effects that are characteristic of the slow interconversion between two asymmetric conformers, where the solvent environment around the two nitro groups is exchanged. msudenver.edu A mean lifetime of 1.1 x 10⁻⁶ seconds has been estimated for these conformers, suggesting a strong interaction between the solvent and one of the nitro groups. msudenver.edu

The formation and stability of the radical anion of this compound are crucial in understanding its electrochemical behavior and its potential to participate in radical-mediated reactions. The stability of this radical anion is a direct consequence of the ability of the two nitro groups to delocalize the incoming electron.

Steric and Electronic Effects of the 4-tert-Butyl Substituent on Reaction Kinetics and Selectivity

No specific studies on the steric and electronic effects of the 4-tert-butyl group on the reaction kinetics and selectivity of this compound were found. General principles of physical organic chemistry suggest that the bulky tert-butyl group would exert a significant steric influence on reactions occurring at adjacent positions. Electronically, the tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation, which would subtly influence the electron density of the aromatic ring. However, without experimental or computational data for this specific molecule, any detailed discussion would be speculative.

Computational and Experimental Kinetic Isotope Effect Studies

There is no available information from computational models or experimental work regarding the kinetic isotope effects in reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms by providing insight into transition state structures and bond-breaking/bond-forming steps. The absence of this data precludes any detailed analysis for this particular compound.

Synthesis and Exploration of Structural Analogues and Derivatives of Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

Modifications at the Ester Linkage (e.g., Different Alkyl Esters)

The ester functional group in methyl 4-tert-butyl-3,5-dinitrobenzoate is a key site for structural modification. Varying the alkyl group of the ester can influence properties such as solubility, steric hindrance around the carboxyl group, and metabolic stability. The synthesis of different alkyl esters is typically achieved through Fischer-Speier esterification of 4-tert-butyl-3,5-dinitrobenzoic acid with the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

One common modification involves the synthesis of the tert-butyl ester, tert-butyl 4-tert-butyl-3,5-dinitrobenzoate. The introduction of a bulkier tert-butyl group at the ester position can impart different conformational preferences and alter the molecule's interaction with biological targets.

| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Methyl (-CH3) | C12H14N2O6 | 282.25 |

| tert-Butyl 4-tert-butyl-3,5-dinitrobenzoate | tert-Butyl (-C(CH3)3) | C15H20N2O6 | 324.33 |

Substituent Variations on the Aromatic Ring

Modifications to the substituents on the benzene (B151609) ring of this compound have been extensively investigated to understand their effects on the molecule's electronic and steric properties.

Positional Isomers of Nitro and tert-Butyl Groups

An example of a positional isomer is 4-tert-butyl-2-nitro-benzoic acid, where one of the nitro groups is positioned ortho to the carboxylic acid group. chemicalbook.com The synthesis of such isomers often involves the nitration of a precursor with a different substitution pattern, followed by functional group manipulations.

Alteration of the Number of Nitro Groups

The number of nitro groups on the aromatic ring is a key determinant of the compound's electron-withdrawing character. Researchers have synthesized analogues with one, two, or three nitro groups to fine-tune this property. For example, methyl 4-tert-butylbenzoate is a precursor that can be nitrated to introduce nitro groups onto the ring. vinatiorganics.comsigmaaldrich.comvinatiorganics.com The conditions of the nitration reaction, such as the strength of the nitrating agent and the reaction temperature, can be controlled to favor the formation of mono-, di-, or trinitro derivatives.

The synthesis of methyl 3-nitrobenzoate, a related compound, is a well-established procedure involving the nitration of methyl benzoate (B1203000) with a mixture of nitric acid and sulfuric acid. quora.comorgsyn.orgchegg.comrsc.org A similar approach can be applied to methyl 4-tert-butylbenzoate to yield mono- and dinitro- derivatives.

Introduction of Other Electron-Withdrawing/Donating Groups

Electron-withdrawing groups, such as halogens, have been incorporated to create compounds like methyl 4-bromo-3,5-dinitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate. The synthesis of the bromo derivative involves the nitration of 4-bromobenzoic acid followed by esterification. researchgate.net The chloro analogue is synthesized by dissolving 4-chloro-3,5-dinitrobenzoic acid in methanol (B129727) with a sulfuric acid catalyst and heating the mixture. prepchem.com

Conversely, electron-donating groups like amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups have also been introduced. For example, 4-amino-3,5-dinitrobenzoic acid can be synthesized and subsequently esterified to yield the corresponding methyl ester. chemicalbook.com The synthesis of methyl 4-hydroxy-3,5-dinitrobenzoate has also been reported. biosynth.commolbase.comalfa-chemistry.com Furthermore, methyl 3-methoxy-4-nitrobenzoate and methyl 4-dimethylamino-3,5-dimethoxybenzoate are examples of related compounds with electron-donating methoxy and dimethylamino groups. chemicalbook.comgoogle.com

| Compound Name | Substituent at C4 | Substituent Type | Molecular Formula |

|---|---|---|---|

| Methyl 4-bromo-3,5-dinitrobenzoate | -Br | Electron-Withdrawing | C8H5BrN2O6 |

| Methyl 4-chloro-3,5-dinitrobenzoate | -Cl | Electron-Withdrawing | C8H5ClN2O6 |

| Methyl 4-amino-3,5-dinitrobenzoate | -NH2 | Electron-Donating | C8H7N3O6 |

| Methyl 4-hydroxy-3,5-dinitrobenzoate | -OH | Electron-Donating | C8H6N2O7 |

| Methyl 4-methoxy-3,5-dinitrobenzoate | -OCH3 | Electron-Donating | C9H8N2O7 |

Replacement of the tert-Butyl Group with Other Bulky or Sterically Hindered Substituents

The tert-butyl group is known for its significant steric bulk, which can influence the conformation of the molecule and its interactions. Replacing this group with other sterically hindered substituents allows for a systematic investigation of the role of steric effects. The adamantyl group, another bulky and rigid substituent, has been used in the synthesis of related compounds, such as 3,5-bis(hydroxymethyl)adamantan-1-ols, to explore the impact of different steric profiles. researchgate.net

Creation of Hybrid Molecules with Dinitrobenzoate Scaffolds

Molecular hybridization is a strategy that involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. The dinitrobenzoate scaffold has been incorporated into hybrid molecules for various applications, including the development of enzyme inhibitors.

For example, 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors have been designed and synthesized. sci-hub.senih.gov These compounds often feature the dinitrobenzoate moiety linked to another aromatic or heterocyclic ring system. Similarly, coumarin- and chalcone-based hybrids have been synthesized, where these scaffolds are conjugated with other bioactive fragments. nih.govnih.govnih.govnih.govscienceopen.com The synthesis of these hybrids typically involves the reaction of a functionalized dinitrobenzoate derivative with a complementary functional group on the other molecular scaffold. For instance, dinitroazetidine-coumarin hybrids have been synthesized as potential anti-cancer agents. mdpi.comsemanticscholar.org The dinitrobenzoate moiety can also be found in more complex structures, such as 2,4-dinitroaryldithiocarbamate derivatives, which have been investigated as monoacylglycerol lipase inhibitors. nih.gov

Impact of Structural Changes on Molecular Conformation and Reactivity

The molecular architecture of this compound and its analogues plays a critical role in determining their chemical behavior. Modifications to the substituent groups on the benzene ring—specifically the alkyl group at the C4 position, the nitro groups at C3 and C5, and the ester functional group at C1—induce significant changes in the molecule's three-dimensional shape (conformation) and its reactivity in chemical reactions. These changes are primarily governed by the interplay of steric and electronic effects.

Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder chemical reactions or force parts of a molecule to adopt different conformations to minimize repulsion. wikipedia.org Electronic effects, conversely, relate to how substituents donate or withdraw electron density, influencing the molecule's stability and reactivity. wikipedia.org The tert-butyl group, in particular, is known for exerting remarkable steric hindrance due to its large size. cdnsciencepub.com

Influence on Molecular Conformation

The conformation of a substituted benzene ring is crucial as it affects the extent of resonance stabilization and the accessibility of reactive sites. For optimal resonance, planar structures are preferred, allowing for the delocalization of π-electrons across the ring and its substituents.

Detailed crystallographic studies on analogues of this compound provide insight into the conformational impact of different substituents. For instance, the structure of Methyl 3,5-dinitrobenzoate, which lacks the tert-butyl group, is observed to be essentially planar, excluding the methyl hydrogen atoms. researchgate.net This planarity allows for maximum conjugation between the nitro groups, the benzene ring, and the carboxyl group.

The introduction of a bulky tert-butyl group at the C4 position, flanked by two nitro groups, is expected to cause significant steric strain. This steric hindrance can disrupt the planarity of the molecule. wikipedia.orgcdnsciencepub.com To alleviate the repulsion between the large tert-butyl group and the adjacent nitro groups, the nitro groups are forced to twist out of the plane of the benzene ring.

Key Conformational Effects:

Loss of Planarity: The steric pressure from the tert-butyl group likely forces the O-N-O plane of the nitro groups to rotate relative to the plane of the benzene ring.

Inhibition of Resonance: This twisting disrupts the π-orbital overlap between the nitro groups and the aromatic ring. cdnsciencepub.com Consequently, the electron-withdrawing effect of the nitro groups via resonance is diminished, which can alter the electron density distribution across the ring.

Intermolecular Interactions: In the solid state, the conformation affects how molecules pack together. While analogues like Methyl 3,5-dinitrobenzoate exhibit π–π stacking of the benzene rings, the steric bulk of the tert-butyl group may interfere with such efficient packing. researchgate.net

The following table compares the structural features of a non-tert-butylated analogue with the inferred characteristics of this compound.

| Feature | Methyl 3,5-dinitrobenzoate | This compound (Inferred) | Primary Influencing Factor |

| Overall Molecular Geometry | Essentially Planar researchgate.net | Non-planar | Steric hindrance from tert-butyl group |

| Nitro Group Orientation | Co-planar with the benzene ring | Twisted out of the benzene ring plane | Steric repulsion with tert-butyl group |

| Resonance Stabilization | High (due to planarity) | Reduced (due to twisting) cdnsciencepub.com | Disruption of π-orbital overlap |

| Intermolecular Stacking | Exhibits π–π stacking researchgate.net | Sterically hindered stacking | Large spatial volume of tert-butyl group |

Influence on Chemical Reactivity

Structural modifications directly influence the reactivity of the aromatic ring and its functional groups. The nitro groups in dinitrobenzoate derivatives make the ring highly electron-deficient and susceptible to certain reactions, such as nucleophilic aromatic substitution. chemicalbook.commedchemexpress.com

Steric Hindrance: The most direct impact of the tert-butyl group is steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org Any reaction involving the adjacent nitro groups or the ester group would be significantly impeded. For example, a nucleophile approaching the ring or a reagent attempting to react with a nitro group would encounter physical obstruction from the large tert-butyl group. This effect is often exploited to control selectivity by slowing unwanted side-reactions. wikipedia.org

Electronic Effects: While the tert-butyl group is generally considered a weak electron-donating group through induction and hyperconjugation, its primary electronic influence in this context comes from the conformational changes it imposes. stackexchange.com

Reduced Electrophilicity: By forcing the nitro groups out of plane, the tert-butyl group reduces their ability to withdraw electron density from the aromatic ring through resonance. This makes the ring less electron-deficient (less electrophilic) than a planar analogue like Methyl 3,5-dinitrobenzoate.

Steric Acceleration: In some cases, bulky groups can increase the rate of a reaction, a phenomenon known as steric acceleration. cdnsciencepub.comresearchgate.net This occurs if steric strain in the ground state of the molecule is relieved upon forming the transition state. cdnsciencepub.com For instance, in a reaction where the coordination number of a carbon atom near the tert-butyl group changes, the release of ground-state strain could lower the activation energy and accelerate the reaction. researchgate.net

The following table outlines how hypothetical structural changes to this compound would be expected to alter its reactivity.

| Structural Modification | Expected Impact on Reactivity | Rationale |

| Replacement of 4-tert-butyl with 4-methyl | Increased rate of reactions at nitro/ester groups. | Reduced steric hindrance allows easier access for reagents. |

| Replacement of methyl ester with ethyl ester | Minor decrease in reaction rate at the ester group. | Slightly increased steric bulk at the reaction center. |

| Removal of one nitro group | Decreased susceptibility to nucleophilic aromatic substitution. | The ring becomes less electron-deficient. |

Role in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Precursor for More Complex Molecular Architectures

The strategic placement of functional groups on the benzene (B151609) ring makes Methyl 4-tert-butyl-3,5-dinitrobenzoate a useful starting point for the synthesis of intricate molecular targets. The electron-withdrawing nature of the nitro groups activates the aromatic ring for certain transformations, while these same groups can be chemically modified to introduce new functionalities. Related nitrobenzoate compounds are often employed as precursors or intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

While specific documented applications of this compound in divergent synthesis are not extensively reported, its structure is well-suited for such strategies. Divergent synthesis involves using a common intermediate to create a library of structurally diverse compounds. The functional groups of this molecule offer multiple pathways for elaboration:

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amines. These resulting amino groups can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation, to generate a variety of different products from a single precursor.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This allows for the introduction of different molecular fragments or linking points.

Nucleophilic Aromatic Substitution (SNAr): The high electron deficiency of the aromatic ring, caused by the two nitro groups, makes it susceptible to SNAr reactions, where a suitable nucleophile can displace a leaving group on the ring (though the parent compound lacks a conventional leaving group, derivatization could enable such pathways).

The application of this compound in multi-component and domino reactions remains a specialized area of research. However, derivatives of this compound hold potential for such processes. For instance, the conversion of the nitro groups to amines would yield a diamino-substituted aromatic compound. This derivative could then participate as a key component in multi-component reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex molecular scaffolds.

Application in Supramolecular Chemistry and Self-Assembly Research

The electron-deficient nature of the dinitroaromatic system is a key feature that has been exploited in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces.

The 3,5-dinitrobenzoate (B1224709) moiety is a classic example of an electron-poor aromatic system used in designing molecular recognition motifs. It can form stable complexes with electron-rich aromatic systems through so-called π-π stacking interactions. In these arrangements, the face of the electron-deficient dinitrobenzoate ring interacts with the face of an electron-rich partner molecule. researchgate.net

Beyond simple π-π stacking, the nitro groups themselves are crucial for establishing other stabilizing, non-covalent interactions. mdpi.com These interactions are highly directional and contribute significantly to the stability and structure of supramolecular assemblies. mdpi.com A detailed analysis of complexes involving dinitrobenzoate anions has shown that the nitro groups participate in various stabilizing interactions. mdpi.com

| Interaction Type | Description | Role in Supramolecular Assembly |

| π-π Interactions | Attraction between electron-rich and electron-deficient aromatic rings. | Key driver for stacking of aromatic molecules, influencing crystal packing. researchgate.netmdpi.com |

| NO₂···π Interactions | Interaction between the oxygen atoms of a nitro group and an aromatic ring. | Helps to stabilize the overall crystal packing of molecular complexes. mdpi.com |

| NO₂···NO₂ Interactions | Dipole-dipole interactions between two nitro groups. | Can stabilize the perpendicular orientation of the nitro group relative to the benzene ring. mdpi.com |

| C—H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom (e.g., from a nitro or carbonyl group). | Links molecules into chains or more complex three-dimensional frameworks. researchgate.net |

This table summarizes key non-covalent interactions involving the dinitroaromatic motif, crucial for its application in molecular recognition and self-assembly.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 3,5-dinitrobenzoate framework is a valuable tool in this field. By co-crystallizing molecules containing this unit with other compounds (co-formers), it is possible to control the arrangement of molecules in the crystal lattice.

For example, studies on 3,5-dinitrobenzoic acid, the parent acid of the title compound, have shown its ability to form well-defined salt structures when co-crystallized with other molecules. nih.gov In one such study, co-crystallization with the antipsychotic agent trihexyphenidyl (B89730) resulted in a simple 1:1 salt, while co-crystallization with chlorprothixene (B1288) yielded a 1:2 acid salt containing a very short O—H···O hydrogen bond. nih.gov These studies demonstrate how the dinitroaromatic unit can be used to direct the assembly of complex crystal structures through predictable intermolecular interactions. The specific arrangement of non-covalent interactions can be controlled by modifying the substitution pattern on the benzoate (B1203000) anion, thereby influencing the final structure of the resulting complexes. mdpi.com

Contribution to the Development of New Synthetic Methodologies

While this compound itself may not be the direct subject of frequent methodological studies, research on closely related electron-deficient nitroaromatics contributes to the broader understanding and development of synthetic methods. The reactivity of these compounds serves as a probe for exploring reaction mechanisms and the scope of new transformations.

For instance, the reaction between 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the related compound methyl 3,5-dinitrobenzoate has been studied to understand the nucleophilic properties of DBU, which is traditionally considered a non-nucleophilic base. researchgate.net Such investigations, using dinitrobenzoates as substrates, help to refine the understanding of how common reagents behave, potentially leading to the development of new synthetic protocols where DBU or other bases are used in novel, catalytic roles. researchgate.net By studying the outcomes and intermediates of reactions involving these well-defined, electron-poor systems, chemists can gain valuable insights that are applicable to a wider range of substrates and reaction types.

Use as a Chemical Probe or Reagent in Mechanistic Organic Studies

There is a notable absence of published research detailing the use of this compound as a chemical probe or reagent in mechanistic organic studies.

In principle, compounds with its structure could be employed to study reaction mechanisms. For instance, the electron-withdrawing nitro groups would significantly influence the electronic environment of the benzene ring, making it a potential substrate to investigate the kinetics and mechanisms of nucleophilic aromatic substitution reactions. The bulky tert-butyl group could serve as a steric probe to understand how steric hindrance affects reaction rates and pathways.

The compound could also potentially be used as a derivatizing agent for analytical purposes, reacting with specific analytes to form derivatives that are more easily detected or separated. However, no such applications have been documented in the reviewed literature.

Advanced Analytical Methodologies for Research Scale Investigation of Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and purifying compounds from complex mixtures. For a nitrated aromatic compound like Methyl 4-tert-butyl-3,5-dinitrobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and vital roles.

HPLC is a primary method for the analysis of nitroaromatic compounds. epa.gov Method development for this compound focuses on achieving a robust separation from starting materials, such as Methyl 4-tert-butylbenzoate, and any potential side-products or isomers formed during the nitration process.

Reversed-phase HPLC is commonly employed for nitrated polycyclic aromatic hydrocarbons (NPAHs), a class of compounds similar in nature to the target molecule. nih.govresearchgate.netresearchgate.net A typical HPLC system would involve a C18 stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and water. capes.gov.br This gradient allows for the efficient elution of both less polar starting materials and the more polar dinitrated product.

Detection is typically performed using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. A common wavelength for detection is 254 nm. researchgate.net For quantitative analysis, a calibration curve is constructed by injecting standards of known concentration to correlate peak area with concentration.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, linear increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C capes.gov.br |

| Detection Wavelength | 254 nm researchgate.net |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography can be challenging due to its molecular weight and the presence of polar nitro groups, which can lead to poor peak shape and thermal decomposition in the injector or column. Therefore, GC analysis is often more suitable for less polar, more volatile precursors like Methyl 4-tert-butylbenzoate or for volatile derivatives of the target compound. nih.govnist.gov

For related acidic compounds, such as herbicides, analysis is often performed on their more volatile methyl ester derivatives. gcms.cz Since the target compound is already a methyl ester, GC could potentially be used to analyze volatile impurities or byproducts from the synthesis. The analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Quantitative Analysis in Reaction Monitoring and Yield Determination

Quantitative analysis is essential for optimizing reaction conditions and accurately determining the final product yield. HPLC is the preferred method for monitoring the progress of the nitration of Methyl 4-tert-butylbenzoate to form this compound.

By taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by HPLC, the disappearance of the starting material and the appearance of the product can be tracked. The concentration of each component is determined by comparing its peak area to a pre-established calibration curve. This data allows for the calculation of reaction conversion and selectivity over time, providing valuable insights for process optimization. The final yield is determined by analyzing a purified sample of the final product of known weight dissolved in a known volume of solvent.

| Time (hours) | Peak Area (Starting Material) | Peak Area (Product) | Conversion (%) |

|---|---|---|---|

| 0 | 5,000,000 | 0 | 0 |

| 1 | 2,500,000 | 3,100,000 | 50 |

| 2 | 500,000 | 5,580,000 | 90 |

| 3 | 50,000 | 6,138,000 | 99 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Mixture Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for identifying unknown components in a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile byproducts. nih.govjmchemsci.com In the synthesis of this compound, GC-MS can be used to identify impurities in the starting material or thermally stable side-products. The mass spectrometer fragments the eluting compounds into characteristic patterns, which can be compared against spectral libraries for positive identification. gcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing the reaction mixture directly, as it can handle less volatile and thermally sensitive compounds like the dinitrated product. nih.gov An LC-MS system can provide the molecular weight of the parent compound and its fragments, confirming the identity of the desired product and helping to elucidate the structures of any isomers or unexpected byproducts. This technique is invaluable for understanding the reaction mechanism and identifying sources of impurities. nih.gov

X-ray Diffraction (XRD) for Powder and Single Crystal Characterization

X-ray diffraction is the definitive technique for characterizing the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. It is used to confirm the identity of the bulk synthesized material by comparing its pattern to a known standard or a calculated pattern from single-crystal data. PXRD is also instrumental in assessing the phase purity of the final product and identifying any crystalline impurities. semnan.ac.irmdpi.com The sharpness of the diffraction peaks can provide qualitative information about the crystallinity of the material. semnan.ac.ir

Single-Crystal X-ray Diffraction provides the most detailed structural information by determining the precise arrangement of atoms within the crystal lattice. researchgate.net To perform this analysis, a suitable single crystal of this compound must be grown. The analysis yields the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the exact coordinates of every atom. This information allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic semnan.ac.ir |

| Space Group | P-1 semnan.ac.ir |

| a (Å) | 7.15 semnan.ac.ir |

| b (Å) | 11.02 semnan.ac.ir |

| c (Å) | 11.15 semnan.ac.ir |

| α (°) | 99.47 semnan.ac.ir |

| β (°) | 101.32 semnan.ac.ir |

| γ (°) | 100.82 semnan.ac.ir |

| Volume (Å3) | 837.3 semnan.ac.ir |

Note: Data presented is for a related compound, 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate, to illustrate typical parameters obtained from single-crystal XRD analysis. semnan.ac.ir

Emerging Research Directions and Unexplored Avenues for Methyl 4 Tert Butyl 3,5 Dinitrobenzoate

Integration with Advanced Catalysis Research (e.g., Organocatalysis, Metal-Catalyzed Transformations)

The dinitrobenzoate scaffold is a promising platform for investigations into advanced catalytic methodologies. The electron-deficient nature of the aromatic ring, significantly influenced by the two nitro groups, makes it an interesting substrate for various catalytic transformations.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a fertile ground for exploring the reactivity of Methyl 4-tert-butyl-3,5-dinitrobenzoate. The nitro groups can act as activating groups for nucleophilic aromatic substitution reactions or participate in asymmetric catalysis. For instance, chiral organocatalysts could be employed to achieve enantioselective transformations involving the dinitrobenzoate moiety, leading to the synthesis of novel chiral molecules with potential applications in pharmaceuticals and materials science.

Recent studies have shown the utility of α-nitroketones and other nitro-functionalized compounds in organocatalytic asymmetric Michael and acyl transfer reactions. beilstein-journals.org The principles from these studies could be extended to reactions involving dinitrobenzoate esters.

Metal-Catalyzed Transformations: Transition metal catalysis provides a vast toolkit for functionalizing aromatic compounds. This compound could serve as a substrate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. researchgate.netdtu.dk These reactions would enable the introduction of a wide range of substituents onto the aromatic ring, thereby creating a library of novel dinitrobenzoate derivatives with tailored electronic and steric properties. The nitro groups themselves can also be targets for metal-catalyzed reductions, offering a pathway to amino-functionalized benzoates, which are valuable intermediates in organic synthesis.

Recent progress in the transition metal-catalyzed cross-coupling of nitroarenes has demonstrated the feasibility of using the nitro group as a leaving group or a directing group, opening up new avenues for the functionalization of compounds like this compound. rhhz.net The synergistic combination of photoredox and nickel catalysis has also emerged as a powerful tool for the cross-coupling of carboxylic acid derivatives with alkyl halides, a strategy that could potentially be adapted for dinitrobenzoates. nih.gov